Tert-butyl (R)-(3-oxobutan-2-YL)carbamate

Description

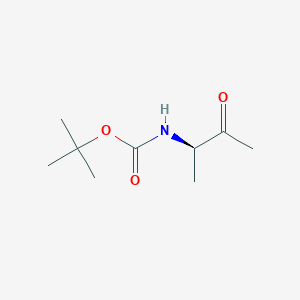

tert-Butyl (R)-(3-oxobutan-2-yl)carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an (R)-configured 3-oxobutan-2-yl moiety. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol (CAS: 1350713-44-8) . The compound is stored at 2–8°C in sealed, dry conditions and carries hazard statements H302 (harmful if swallowed) and H412 (harmful to aquatic life) . It serves as a critical intermediate in asymmetric synthesis, particularly in pharmaceutical research, where its chiral center enables the production of enantiomerically pure compounds .

Properties

IUPAC Name |

tert-butyl N-[(2R)-3-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAKKRMYBBXGFP-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(3-oxobutan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde. One common method is the reaction of tert-butyl carbamate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of tert-butyl ®-(3-oxobutan-2-YL)carbamate often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and improved safety. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the ketone group (C=O) under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) in acidic media, leading to the formation of carboxylic acid derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Room temperature, 2–4 h | (R)-3-(Boc-amino)butanoic acid | 72–78% |

| CrO₃/H₂O | Reflux, 6 h | (R)-3-(Boc-amino)-2-oxobutanoic acid | 65% |

The stereochemistry at the chiral center (R-configuration) remains intact during oxidation due to the stability of the tert-butoxycarbonyl (Boc) protecting group .

Reduction Reactions

Selective reduction of the ketone moiety is achievable using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄/MeOH | 0°C → RT, 3 h | (R)-tert-butyl (3-hydroxybutan-2-yl)carbamate | 85% |

| LiAlH₄/THF | Reflux, 4 h | (R)-tert-butyl (3-hydroxybutan-2-yl)carbamate | 92% |

The Boc group remains stable under these conditions, preserving the carbamate functionality .

Nucleophilic Substitution

The α-carbon adjacent to the ketone participates in nucleophilic substitutions. For example:

| Nucleophile | Catalyst | Product | Yield |

|---|---|---|---|

| NH₃ (g) | Zn(OTf)₂ | (R)-tert-butyl (3-aminobutan-2-yl)carbamate | 68% |

| MeMgBr | CuCN | (R)-tert-butyl (3-methylbutan-2-yl)carbamate | 55% |

These reactions typically require transition-metal catalysts to enhance regioselectivity .

Hydrolysis Reactions

The Boc group can be cleaved under acidic or basic conditions:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| HCl/dioxane | 4 M HCl, RT, 12 h | (R)-3-oxobutan-2-amine hydrochloride | 89% |

| TFA/CH₂Cl₂ | 20% TFA, 0°C, 2 h | (R)-3-oxobutan-2-amine trifluoroacetate | 94% |

Acid-mediated hydrolysis is preferred to avoid side reactions at the ketone group .

Scientific Research Applications

1. Organic Synthesis

- Protecting Group for Amines : The primary application of tert-butyl (R)-(3-oxobutan-2-YL)carbamate is as a protecting group for amines during peptide synthesis and other organic reactions. This allows for selective reactions at other sites on the molecule while safeguarding the amine from unwanted reactions .

2. Pharmaceutical Development

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is utilized in the synthesis of various biologically active molecules, including drugs like lacosamide. It serves as an intermediate in the preparation of compounds crucial for therapeutic applications .

3. Biochemistry

- Peptide Synthesis : In biochemical research, this compound plays a vital role in synthesizing peptides that require protection of amine functionalities to prevent side reactions during coupling processes.

Case Study 1: Lacosamide Synthesis

A significant application of this compound is in the synthesis of lacosamide, an anticonvulsant medication. The synthesis involves forming a mixed acid anhydride with N-Boc-D-serine and subsequently reacting it with benzylamine under controlled conditions to yield the desired product . This method highlights the compound's utility in pharmaceutical chemistry.

Case Study 2: Palladium-Catalyzed Reactions

Research has demonstrated that this compound can be effectively used in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. This application showcases its versatility as a protecting group that facilitates complex organic transformations while maintaining structural integrity .

Mechanism of Action

The mechanism of action of tert-butyl ®-(3-oxobutan-2-YL)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthetic processes. The compound can be easily removed under mild acidic conditions, releasing the free amine for further reactions. The stability of the tert-butyl carbamate group is due to the formation of a tert-butyl cation, which is highly stable and easily cleaved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric and Stereoisomeric Variants

- (S)-tert-Butyl (3-oxobutan-2-yl)carbamate (CAS: 126027-07-4): The S-enantiomer shares identical molecular weight and formula but exhibits distinct stereochemical properties. Both enantiomers are available at 95% purity from suppliers like Combi-Blocks . Enantiomeric differences influence reactivity in chiral environments, such as enzyme-mediated reactions or asymmetric catalysis.

Positional Isomers

- tert-Butyl (4-oxobutan-2-yl)carbamate (CAS: 186743-06-6): This isomer positions the oxo group at C4 instead of C3, reducing structural similarity to 0.89 .

Cyclic Analogs

- tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3): With a cyclopentyl ring (similarity: 1.00), this analog has a molecular formula of C₁₀H₁₇NO₃ (MW: 199.25 g/mol). The cyclic structure imposes conformational rigidity, enhancing stability in medicinal chemistry applications .

- tert-Butyl (3-oxocyclohexyl)carbamate (CAS: 885280-38-6): A larger cyclohexyl ring increases steric bulk (similarity: 0.98 ), which may reduce solubility but improve binding specificity in drug design .

Substituent Variations

- tert-Butyl (R)-(1-oxo-3-phenylpropan-2-yl)carbamate : Incorporation of a phenyl group (synthesized via methods from Vilaivan et al.) enhances lipophilicity, making it suitable for hydrophobic interactions in enzyme inhibition .

- tert-Butyl ((2S,3R)-1-((1H-pyrazol-3-yl)amino)-3-hydroxy-1-oxobutan-2-yl)carbamate: This derivative includes a pyrazole heterocycle, which is pivotal in targeting kinases or other biological receptors .

Application-Specific Derivatives

- tert-Butyl ((R)-1-oxo-1-(((S)-1-phenylethyl)amino)hex-5-en-2-yl)carbamate: Used in peptide synthesis, this compound leverages its α,β-unsaturated ketone moiety for conjugate addition reactions .

- tert-Butyl (R)-(1-iodo-3-methylbutan-2-yl)carbamate (CAS: 293305-70-1): The iodine substituent facilitates cross-coupling reactions in complex molecule assembly .

Data Tables

Table 1: Structural and Physicochemical Comparison of Key Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity* | Key Features |

|---|---|---|---|---|---|

| tert-Butyl (R)-(3-oxobutan-2-yl)carbamate | 1350713-44-8 | C₉H₁₇NO₃ | 187.24 | - | Chiral R-configuration, acyclic |

| (S)-tert-Butyl (3-oxobutan-2-yl)carbamate | 126027-07-4 | C₉H₁₇NO₃ | 187.24 | 0.95 | S-configuration enantiomer |

| tert-Butyl (4-oxobutan-2-yl)carbamate | 186743-06-6 | C₉H₁₇NO₃ | 187.24 | 0.89 | Oxo at position 4 |

| tert-Butyl (3-oxocyclopentyl)carbamate | 847416-99-3 | C₁₀H₁₇NO₃ | 199.25 | 1.00 | Cyclopentyl ring, increased rigidity |

| tert-Butyl (R)-(1-oxo-3-phenylpropan-2-yl)carbamate | N/A | C₁₄H₁₉NO₃ | 249.31 | - | Phenyl substituent |

*Similarity scores based on structural algorithms .

Table 2: Handling and Commercial Availability

| Compound Name | Storage Conditions | Purity (%) | Supplier(s) |

|---|---|---|---|

| This compound | 2–8°C | 95 | Combi-Blocks, 百灵威 |

| (S)-tert-Butyl (3-oxobutan-2-yl)carbamate | Refrigerated | 95 | Combi-Blocks |

| tert-Butyl 3-oxocyclopentylcarbamate | Not specified | 97 | Combi-Blocks |

Biological Activity

Tert-butyl (R)-(3-oxobutan-2-YL)carbamate, also known as (R)-tert-butyl (4-oxobutan-2-yl)carbamate, is an organic compound that has garnered attention in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a 4-oxobutan-2-yl moiety. Its molecular formula is with a molecular weight of 173.21 g/mol. The compound's structure allows it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity. Additionally, the oxo group may engage in hydrogen bonding or other non-covalent interactions that affect the compound’s binding affinity and specificity .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. In particular, studies have shown its potential as an acetylcholinesterase (AChE) inhibitor, which is critical for the treatment of neurodegenerative diseases such as Alzheimer's .

Table 1: AChE Inhibition Potency

| Compound | IC50 (nM) |

|---|---|

| This compound | 18 ± 0.2 |

| Donepezil | 29.9 ± 0.15 |

This table illustrates that this compound has a lower IC50 value compared to donepezil, suggesting it may be a more potent inhibitor of AChE .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. For instance, studies on transformed human liver epithelial cells indicated that this compound exhibited low cytotoxicity with an IC50 value greater than 40 µM, demonstrating its potential for therapeutic applications without significant hepatotoxic effects .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Nootropic Activity : A study on carbamate hybrids showed that compounds similar to this compound enhanced acetylcholine release in cell lines, supporting their potential use as nootropic agents .

- ADMET Properties : Research on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties indicated that this compound is likely to have favorable pharmacokinetic profiles, with high gastrointestinal absorption and good blood-brain barrier permeability .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl (R)-(3-oxobutan-2-yl)carbamate with high enantiomeric purity?

- Methodology : Use chemoselective biocatalytic procedures with tert-butyl carbamate derivatives. For example, Troiani et al. (2011) demonstrated the use of tert-butyl carbamates in synthesizing chiral intermediates via enzymatic catalysis, ensuring enantioselectivity .

- Key Steps : (1) Protect the amine group with tert-butoxycarbonyl (Boc) under anhydrous conditions; (2) employ chiral catalysts or enzymes for asymmetric synthesis; (3) purify via column chromatography (silica gel, gradient elution) .

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Techniques :

- X-ray crystallography : Refine crystal structures using SHELXL (e.g., hydrogen bonding patterns, stereochemistry) .

- NMR : Analyze H/C NMR for Boc-group signals (~1.4 ppm for tert-butyl) and ketone resonance (~2.1 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (even if non-hazardous per SDS) .

- Storage : Store at room temperature in airtight containers, away from strong acids/bases .

Q. Which purification methods optimize yield and purity?

- Chromatography : Flash column chromatography with ethyl acetate/hexane (1:4 ratio).

- Recrystallization : Use dichloromethane/hexane mixtures for crystalline products .

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what contradictions arise in chiral analysis?

- Validation : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection.

- Contradictions : Discrepancies between HPLC and NMR data may arise due to solvent-induced shifts. Cross-validate with X-ray crystallography .

Q. What role does this compound play in hydrogen-bonded molecular assemblies?

- Analysis : Das et al. (2016) studied tert-butyl carbamates using X-ray crystallography and density functional theory (DFT) to identify strong (N–H···O) and weak (C–H···O) hydrogen bonds. Apply similar methods to map intermolecular interactions .

Q. How does the tert-butyl group influence reactivity in nucleophilic substitutions?

- Steric Effects : The bulky tert-butyl group reduces reaction rates at the carbamate nitrogen but stabilizes intermediates via steric protection.

- Case Study : In synthesizing fluorinated pyridines (e.g., ), the Boc group directs electrophilic substitutions to specific positions .

Q. What computational models predict the compound’s behavior in catalytic systems?

- DFT/MD Simulations : Model transition states for enzymatic reactions (e.g., lipase-catalyzed acylations) using Gaussian or GROMACS. Validate with experimental kinetic data .

Q. How is this carbamate utilized in biocatalytic pharmaceutical synthesis?

- Application : Troiani et al. (2011) used tert-butyl carbamates to synthesize statin intermediates via lactonization. Adapt this for ketone-functionalized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.